molecular formula C10H12N2O2 B8245544 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one

Cat. No.: B8245544
M. Wt: 192.21 g/mol
InChI Key: WXEQQAMGBHPYRY-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyridinone moiety. The molecule contains a 2-amino substituent and two methyl groups at the 7-position, conferring unique steric and electronic properties. The dimethyl groups at the 7-position enhance ring strain and influence conformational stability, which may impact pharmacological or material applications .

Properties

IUPAC Name

2-amino-7,7-dimethyl-8H-pyrano[4,3-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)5-7-6(9(13)14-10)3-4-8(11)12-7/h3-4H,5H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEQQAMGBHPYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=N2)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The process proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by nucleophilic attack of the pyridone’s hydroxyl group on the activated α,β-unsaturated nitrile intermediate. Cyclization then yields the fused pyrano-pyridinone core. Triethylamine (Et₃N) in ethanol at reflux (78–80°C) is optimal, achieving yields of 70–85% for analogous compounds. For instance, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one reacts with malononitrile and aromatic aldehydes (e.g., benzaldehyde) to form pyrano[3,2-c]pyridones in 50–90 minutes.

Table 1: Representative Conditions for Multicomponent Syntheses

Pyridone DerivativeAldehydeCatalystSolventTime (min)Yield (%)
4-Hydroxy-1-methylquinolin-2-oneBenzaldehydeEt₃NEtOH5078
4-Hydroxy-6-methylpyran-2-one4-ChlorobenzaldehydeNH₄OAcEtOH6082

Cyclization of Prefunctionalized Intermediates

An alternative route involves the cyclization of 4-chloro-3-formyl coumarin derivatives with active methylene compounds. This approach, demonstrated for chromeno-pyridinones, can be adapted for pyrano[4,3-b]pyridin-5-ones by substituting coumarin with a pyridinone precursor.

Stepwise Synthesis and Key Intermediates

  • Vilsmeier–Haack Formylation : 4-Hydroxy coumarin is formylated to yield 4-chloro-3-formyl coumarin.

  • Knoevenagel Adduct Formation : The formyl group reacts with malononitrile or methylene-active nitriles.

  • Cyclization : Intramolecular attack of the pyridone’s hydroxyl group on the nitrile, facilitated by Et₃N or NH₄OAc in ethanol, forms the pyran ring.

This method avoids heavy metal catalysts and achieves yields >75% with high purity (>98% by ¹H NMR).

Deprotection of Protected Amine Precursors

Patent WO2021146370A1 discloses a synthesis leveraging 2-((2,4-dimethoxybenzyl)amino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one as a key intermediate. The protocol involves:

Synthetic Steps

  • Protection : Introduction of a 2,4-dimethoxybenzyl (DMB) group to the amine site under reductive amination conditions.

  • Cyclization : Formation of the pyrano-pyridinone core via acid-catalyzed intramolecular cyclization.

  • Deprotection : Removal of the DMB group using hydrochloric acid (4.0 M in dioxane) to yield the free amine.

Table 2: Deprotection Conditions and Outcomes

Protected IntermediateDeprotection ReagentConditionsYield (%)
2-((2,4-Dimethoxybenzyl)amino)-derivativeHCl (4.0 M in dioxane)RT, 12 h85

This method ensures regioselective amination and is scalable for industrial applications.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Multicomponent Reactions : Ideal for rapid library synthesis but may require chromatographic purification for complex aldehydes.

  • Cyclization of Intermediates : Offers superior control over regiochemistry but involves multistep sequences.

  • Deprotection Strategies : High yields and scalability but necessitates protective group chemistry.

Yield Optimization Strategies

  • Catalyst Screening : Substituting Et₃N with NH₄OAc improves yields in ethanol by enhancing nucleophilicity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may complicate isolation.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oversubstitution : Excess aldehyde leads to bis-adduct formation, reducing monocyclic product yields.

  • Tautomerization : The pyridinone ring may tautomerize under acidic conditions, requiring pH control during workup.

Spectroscopic Validation

  • ¹H NMR : Characteristic singlets for the C-7 dimethyl groups (δ 1.35–1.45 ppm) and the pyran CH (δ 4.6–4.8 ppm).

  • IR : Stretching vibrations for NH₂ (3340–3230 cm⁻¹) and CN (2210–2220 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Research has shown that similar compounds possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows for effective interaction with bacterial targets .
  • Antifungal Properties : It has also demonstrated efficacy against fungi like Candida albicans, suggesting potential in treating fungal infections .
  • Neuroprotective Effects : Compounds with similar structural features have been studied for their neuroprotective capabilities, indicating that this compound may also offer protective effects on neuronal cells .

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one:

Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of synthesized derivatives of pyrano-pyridine compounds. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria using disc diffusion methods .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The findings suggest strong interactions with key enzymes involved in bacterial metabolism and growth .

Study 3: Synthesis and Characterization

A detailed characterization of synthesized derivatives using techniques such as NMR and mass spectrometry confirmed the structure and purity of the compounds. This study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Pyrano[4,3-b]pyridin-5-one Derivatives

  • 7-Ethoxy-5H-pyrano[4,3-b]pyridin-5-one (54): Synthesized via cyclization of ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate anhydride, this derivative lacks the amino group but features an ethoxy substituent. Melting points and spectral data (e.g., HRMS) differentiate it from the target compound .
  • 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Substitution with chloro and cyano groups introduces electrophilic reactivity, contrasting with the nucleophilic amino group in the target compound. This structural difference may render it more suitable for cross-coupling reactions in medicinal chemistry .

Benzopyrano[2,3-b]pyridin-5-one Derivatives

  • 8-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (3): Features a fused benzene ring (increasing aromaticity) and an amino group at position 6. The benzene ring enhances UV absorption properties, while the amino group’s position alters intermolecular interactions. Synthesis involves PPA-mediated cyclization followed by hydrobromic acid treatment, yielding a higher melting point (272–273°C) compared to pyrano analogs .
  • 3-Acetyl-2,7-dimethyl-5H-chromeno[2,3-b]pyridin-5-one (2): The chromeno core (benzopyran) increases planarity and conjugation, affecting photophysical behavior. The acetyl group at position 3 introduces ketone reactivity, diverging from the amino group’s nucleophilicity in the target compound .

Pyrazolo[4,3-b]pyridin-5-one Derivatives

  • 7-Hydroxy-pyrazolo[4,3-b]pyridin-5-one: Replaces the pyran ring with a pyrazole, enhancing aromatic nitrogen content.

Melting Points and Solubility

  • The target compound’s dimethyl groups likely reduce melting points compared to planar benzopyrano derivatives (e.g., 8-Amino-5H-[1]benzopyrano[...]-5-one, mp 272–273°C) due to disrupted crystal packing .
  • Ethoxy and hydroxy substituents (e.g., 7-Ethoxy-5H-pyrano[...]-5-one) enhance solubility in polar solvents, whereas the target compound’s amino group may confer moderate aqueous solubility .

Biological Activity

2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one (CAS: 2673369-03-2) is a heterocyclic compound with significant potential in biomedical applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • IUPAC Name : 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
  • Purity : 98.00%

Biological Activity

The biological activity of 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has been studied in various contexts:

Anticancer Activity

Research indicates that derivatives of pyrano[4,3-b]pyridine compounds exhibit anticancer properties. In particular:

  • Mechanism : These compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives have shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .
CompoundTargetIC50 Value (µM)
Compound 31CDK20.36
Compound 31CDK91.8

Neuroprotective Effects

Some studies suggest that related compounds may possess neuroprotective properties:

  • Activity : A compound structurally similar to 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one has been shown to inhibit monoamine oxidase B (MAO-B) with an IC50 of 0.89 µM, indicating potential for treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Activity in Cell Lines
    • A study evaluated the effects of pyrano[4,3-b]pyridine derivatives on various human tumor cell lines including HeLa and A375. The results demonstrated significant inhibition of cellular proliferation .
  • Inhibition of Enzymatic Activity
    • Compounds derived from the pyrano[4,3-b]pyridine framework were tested for their ability to inhibit key enzymes involved in cancer progression and neurodegeneration. The findings indicated promising selectivity and potency against these targets .
  • Synthesis and Structure Activity Relationship (SAR)
    • The synthesis of various analogs has provided insights into the structure–activity relationship (SAR) of these compounds. Modifications to the pyridine ring and substitution patterns have been correlated with enhanced biological activity .

Q & A

Q. What are the most efficient synthetic routes for 2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one?

A green, three-component condensation method has been optimized using 4-chloro-3-formyl coumarin and active methylene compounds (e.g., cyclic/acyclic β-keto esters) in ethanol with sodium acetate and ammonium chloride. This approach avoids toxic catalysts, achieves yields of 70–85%, and eliminates chromatographic purification by relying on recrystallization . For derivatives with electron-withdrawing substituents, reaction times may extend to 8–12 hours under reflux conditions.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and ring fusion (e.g., coupling constants for pyran and pyridine protons).
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 247.1215) .
  • Elemental Analysis : To verify purity (C, H, N within ±0.3% of theoretical values) .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. For pyrano-pyridinones, challenges include handling twinning due to planar ring systems and low electron density for light atoms. Data collection at low temperatures (100 K) with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Hydrogen bonding networks (e.g., N–H⋯O) are critical for stabilizing the crystal lattice .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields in green synthesis?

Optimization involves:

  • Solvent Screening : Ethanol outperforms DMF or THF in reducing side reactions .
  • Catalyst Selection : Ammonium acetate (10 mol%) enhances cyclization efficiency vs. HCl, which may promote hydrolysis .
  • Temperature Control : Reflux (80°C) accelerates ring closure but may require inert atmospheres to prevent oxidation .
  • Additives : Molecular sieves (4Å) improve yields by absorbing water in situ .

Q. What mechanistic insights explain the formation of the pyrano-pyridinone core?

The proposed mechanism involves:

Knoevenagel Condensation : Active methylene compounds react with 4-chloro-3-formyl coumarin to form α,β-unsaturated intermediates.

Cyclization : Intramolecular nucleophilic attack by the amino group forms the pyridine ring.

Aromatization : Loss of water or HCl completes the fused pyrano-pyridinone system . Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with ammonium ions .

Q. How do substituents influence the biological activity of pyrano-pyridinone derivatives?

  • Electron-Withdrawing Groups (e.g., –NO₂, –Br) : Enhance antimicrobial activity by increasing electrophilicity (MIC: 2–8 µg/mL against S. aureus) .
  • Amino Groups : Improve solubility and DNA intercalation potential, relevant in anticancer studies .
  • Steric Effects : Bulky substituents at C-7 reduce activity due to hindered target binding .

Q. What computational methods predict the photophysical properties of this compound?

Time-dependent DFT (TD-DFT) calculations model excited-state behavior:

  • TADF (Thermally Activated Delayed Fluorescence) : Small ΔEₛₜ (<0.3 eV) between S₁ and T₁ states enables reverse intersystem crossing. For example, phenoxazine-substituted derivatives show λₑₘ = 450–550 nm with Φₚₗ up to 65% .
  • Charge-Transfer States : HOMO localized on the pyridine ring and LUMO on the pyran moiety facilitates intramolecular charge transfer .

Q. How are data contradictions in reported synthesis methods resolved?

Discrepancies in yields (e.g., 55% vs. 75%) arise from:

  • Reagent Purity : Impure 4-chloro-3-formyl coumarin lowers efficiency. Recrystallization from ethanol is recommended .
  • Catalyst Loading : Excess ammonium chloride (>15 mol%) leads to byproducts; titration via TLC monitoring is advised .
  • Reaction Scale : Milligram-scale reactions may underestimate side reactions compared to gram-scale .

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